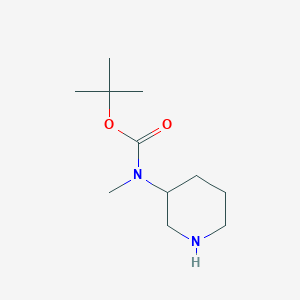
3-Thien-3-ylaniline
説明
Thienyl-aniline derivatives are important in the field of organic chemistry due to their unique electronic properties and potential applications in materials science. Research in this area has led to the development of various synthetic methods and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of thienyl-aniline derivatives and related compounds often involves multi-component reactions that allow for the efficient construction of complex molecules. For example, a general route for the in-situ generation of azomethine ylides followed by 1,3-dipolar cycloaddition reactions has been established, yielding functionalized spiro compounds with high diastereoselectivity (Sun et al., 2015).
Molecular Structure Analysis
The molecular structure of thienyl-aniline derivatives can significantly influence their electronic and spectroscopic properties. Studies involving quantum chemistry calculations, such as DFT and TD-DFT, help in understanding the effects of structure and substitution patterns on these properties (Al-Ansari, 2016).
Chemical Reactions and Properties
Thienyl-aniline derivatives participate in various chemical reactions, showcasing their reactivity and potential in synthesizing more complex molecules. For instance, palladium(II)-catalyzed reactions and Brønsted acid-mediated cycloisomerizations have been used to synthesize indoles and quinolines with thienyl groups (Sheng et al., 2014).
科学的研究の応用
Self-Assembly and Electronic Properties
Research has demonstrated the self-assembly of peptides containing non-natural amino acids like 3-Thienylalanine, leading to the formation of amyloid fibrils with potential applications in nanotechnology and materials science. For instance, a designed peptide incorporating 3-Thienylalanine showed the ability to form beta-sheet-rich amyloid fibrils, which could be utilized in creating self-assembling hydrogels with significant implications for biomaterials engineering (Hamley et al., 2010).
Conductive Peptide Nanostructures
Another study focused on the electronic conduction properties of amyloid β-based peptide filaments, highlighting how the incorporation of non-natural amino acids like 3-Thienylalanine can enhance conductance. This research opens avenues for using self-assembled peptide structures in electronic applications, such as the development of biosensors and nanoscale electronic devices (Moran Amit et al., 2012).
Carrier for Nucleic Acid-Based Therapeutics
The role of peptides in medical research was explored through the development of a peptide-based carrier that facilitates the efficient delivery of nucleic acid analogues into cells. This study indicates the potential of 3-Thienylalanine-containing peptides in enhancing the delivery mechanisms of gene therapy and nucleic acid-based therapeutics, showcasing a promising approach for treating various diseases (M. Morris et al., 2007).
Molecular Imprinted Sensors
Recent advancements in sensor technology include the development of a molecularly imprinted electrochemical sensor for the detection of L-phenylalanine, utilizing 3-Thienylalanine derivatives. This innovation highlights the application of 3-Thienylalanine in creating highly selective and sensitive sensors for monitoring amino acid levels, which is crucial for diagnosing metabolic disorders (Nihal Ermiş et al., 2017).
Genetic Engineering for Protein Labeling
A study on the genetic incorporation of 3-formyl-phenylalanine into proteins in Escherichia coli at amber mutation sites demonstrates the potential of 3-Thienylalanine analogues in biochemistry for site-selective protein labeling. This method facilitates rapid and specific labeling of proteins, which is essential for various biochemical analyses and research applications (Alfred Tuley et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-thiophen-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUODWYRFVFGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399658 | |
| Record name | 3-thien-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thien-3-ylaniline | |
CAS RN |
161886-96-0 | |
| Record name | 3-thien-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)










